molecular formula C6H3ClFIO B13939530 5-Chloro-3-fluoro-2-iodophenol

5-Chloro-3-fluoro-2-iodophenol

Cat. No.: B13939530
M. Wt: 272.44 g/mol
InChI Key: UFFMOWXPLZWJPW-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-iodophenol is an organic compound with the molecular formula C6H3ClFIO. It belongs to the class of halogenated phenols, which are phenol derivatives where one or more hydrogen atoms in the benzene ring are replaced by halogen atoms. This compound is of interest due to its unique combination of chlorine, fluorine, and iodine substituents, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Halogenation: Introducing chlorine, fluorine, and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.

    Nucleophilic Aromatic Substitution: Using nucleophiles to replace hydrogen atoms in the aromatic ring with halogen atoms under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Conducting the synthesis in a controlled batch reactor where reaction conditions such as temperature, pressure, and reagent concentrations are carefully monitored.

    Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-iodophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The halogen atoms can be reduced to form dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or electrophiles like bromine (Br2) under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

5-Chloro-3-fluoro-2-iodophenol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-iodophenol involves its interaction with molecular targets and pathways in biological systems. The compound’s halogen atoms can participate in various interactions, such as:

    Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules.

    Halogen Bonding: The halogen atoms can engage in halogen bonding with nucleophilic sites in proteins and enzymes.

    Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluoro-3-iodophenol: A positional isomer with similar halogen substituents but different arrangement.

    3-Chloro-5-fluoro-2-iodophenol: Another isomer with a different substitution pattern.

    4-Chloro-3-fluoro-2-iodophenol: A compound with a different position of the chlorine atom.

Uniqueness

5-Chloro-3-fluoro-2-iodophenol is unique due to its specific arrangement of chlorine, fluorine, and iodine atoms, which imparts distinct chemical reactivity and physical properties. This unique combination makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H3ClFIO

Molecular Weight

272.44 g/mol

IUPAC Name

5-chloro-3-fluoro-2-iodophenol

InChI

InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H

InChI Key

UFFMOWXPLZWJPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)I)F)Cl

Origin of Product

United States

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